molecular formula C18H12ClN3O2S B3921622 N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide

N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide

Cat. No. B3921622
M. Wt: 369.8 g/mol
InChI Key: ZFJIGHMQVZDVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide, also known as BMF-5, is a compound that has gained attention for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide is not fully understood. However, it is believed to act on various cellular pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. In vivo studies have shown that this compound can reduce tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide is its potential use in various scientific research applications. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide research. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to explore its potential use in other scientific research areas, such as infectious diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential in the development of anticancer drugs. In drug discovery, this compound has been used as a lead compound for the development of novel drugs.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c1-10-11(4-2-5-12(10)19)15-8-9-16(24-15)18(23)20-13-6-3-7-14-17(13)22-25-21-14/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJIGHMQVZDVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide
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N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide
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N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide
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N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide
Reactant of Route 5
N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide
Reactant of Route 6
N-2,1,3-benzothiadiazol-4-yl-5-(3-chloro-2-methylphenyl)-2-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.